molecular formula C9H13BrClN B1518522 1-(4-Bromophenyl)propan-1-amine hydrochloride CAS No. 90485-18-0

1-(4-Bromophenyl)propan-1-amine hydrochloride

Cat. No. B1518522
CAS RN: 90485-18-0
M. Wt: 250.56 g/mol
InChI Key: KTHQPQZHRFCWEX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)propan-1-amine hydrochloride, also known as 4-bromo-N-methylbenzenepropanamine hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the aromatic amine, N-methylbenzenepropanamine, and is characterized by its unique chemical structure and properties. This compound has been studied extensively in recent years, and its use in scientific research has been increasing due to its wide range of applications.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds related to "1-(4-Bromophenyl)propan-1-amine hydrochloride". These compounds serve as intermediates for further chemical transformations or as models for studying molecular properties:

  • The synthesis of alkyl substituted N,4-diphenyl thiazole-2-amines, including those with bromophenyl groups, demonstrates the versatility of these compounds in forming crystal structures with significant stability, as analyzed through Hirshfeld surface analysis and 2D fingerprint plots. This research provides insights into the structural properties of such compounds, which are crucial for designing materials with specific characteristics (Nadaf et al., 2019).

  • Research on the stereoselective synthesis of bromo(het)aryloxy propan-2-amines using transaminases and lipases outlines a chemoenzymatic strategy for producing enantioenriched amines. This approach is valuable for the synthesis of pharmaceutical precursors, such as Levofloxacin, highlighting the importance of bromophenyl derivatives in medicinal chemistry (Mourelle-Insua et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies provide theoretical insights into the properties and potential applications of bromophenyl derivatives:

  • A study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron corrosion employs density functional theory (DFT) calculations and molecular dynamics simulations. These findings are crucial for developing new corrosion inhibitors in industrial applications (Kaya et al., 2016).

Material Science and Polymer Chemistry

The application of bromophenyl derivatives extends into materials science, particularly in the development of polymers with enhanced properties:

  • Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including those related to bromophenyl derivatives, demonstrates their potential in medical applications due to improved thermal stability and biological activities (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Bromophenyl derivatives are also investigated for their effectiveness as corrosion inhibitors, offering potential benefits in protecting metals from corrosion:

  • Experimental and theoretical investigations on amine derivatives as corrosion inhibitors for mild steel in HCl medium show the effectiveness of these compounds in protecting steel, with potential applications in the maintenance of industrial and infrastructure materials (Boughoues et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQPQZHRFCWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)propan-1-amine hydrochloride

CAS RN

90485-18-0
Record name 1-(4-bromophenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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